molecular formula C9H13ClN4O B13476826 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13476826
M. Wt: 228.68 g/mol
InChI Key: KDXOBINJQULSJA-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and chloro groups, and a cyclopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus oxychloride.

    Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.

    Formation of the cyclopropylpropanamide moiety: This involves the reaction of the pyrazole derivative with cyclopropylamine and a suitable acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl, alkoxy, or thiol-substituted derivatives.

Scientific Research Applications

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-cyclopropylpropanamide is unique due to its cyclopropylpropanamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C9H13ClN4O/c10-7-5-14(13-9(7)11)4-3-8(15)12-6-1-2-6/h5-6H,1-4H2,(H2,11,13)(H,12,15)

InChI Key

KDXOBINJQULSJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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